molecular formula C15H21IN2O2 B2766256 tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 2366996-94-1

tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate

Katalognummer: B2766256
CAS-Nummer: 2366996-94-1
Molekulargewicht: 388.249
InChI-Schlüssel: KMPZHJHRCDWPTF-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a chiral, iodinated dihydropyrrolopyridine derivative featuring a tert-butyl carbamate protecting group. Its structure includes a fused bicyclic system (pyrrolo[2,3-b]pyridine) with stereochemical control at the 2R position and an isopropyl substituent at the same carbon. The iodine atom at the 4-position confers unique reactivity, particularly in cross-coupling reactions, while the tert-butyl group enhances steric protection and solubility in organic solvents.

Eigenschaften

IUPAC Name

tert-butyl (2R)-4-iodo-2-propan-2-yl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21IN2O2/c1-9(2)12-8-10-11(16)6-7-17-13(10)18(12)14(19)20-15(3,4)5/h6-7,9,12H,8H2,1-5H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPZHJHRCDWPTF-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Alkylation at the 2-Position

The isopropyl group is introduced via alkylation of a secondary amine intermediate. Patent data suggests using C₁–C₆ alkyl halides under basic conditions, with enantioselectivity controlled through chiral auxiliaries or catalysts. For instance, reaction of a pyrrolopyridine precursor with isopropyl bromide in the presence of potassium carbonate and a phase-transfer catalyst affords the 2-isopropyl derivative.

Boc Protection at the 1-Position

The tert-butyl carbamate group is installed using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. A mixture of the amine intermediate, Boc₂O, and aqueous sodium hydroxide in tetrahydrofuran (THF) at 0–5°C provides the protected compound in >85% yield.

Iodination at the 4-Position

Electrophilic iodination employs N-iodosuccinimide (NIS) in polar aprotic solvents. Building on bromination methods for similar systems, the 4-position is functionalized by treating the core structure with NIS (1.05 equiv) in dichloromethane at 0°C, followed by gradual warming to room temperature. This step typically achieves >90% conversion, with purity confirmed via HPLC.

Optimized Iodination Conditions:

  • Reagent: N-Iodosuccinimide (1.05 equiv)
  • Solvent: Dichloromethane
  • Temperature: 0°C → 25°C (gradual)
  • Catalyst: None required

Enantiomeric Resolution of the (2R)-Isomer

Chiral separation is critical for obtaining the (2R)-enantiomer. WO2017158381A1 describes two primary methods:

Chiral Chromatographic Separation

Preparative chiral HPLC using a cellulose-based stationary phase (e.g., Chiralpak IC) and hexane/isopropanol (90:10) mobile phase resolves enantiomers with >99% enantiomeric excess (ee).

Asymmetric Synthesis

Employing a chiral Lewis acid catalyst during the alkylation step induces enantioselectivity. For example, (R)-BINOL-derived phosphoric acids catalyze the formation of the (2R)-isomer with 85% ee in model systems.

Large-Scale Synthesis and Purification

Adapting protocols from pyrrolo[3,2-b]pyrrole production, the target compound is synthesized on a 20 mmol scale using the following workflow:

  • Cyclization: React diacetyl, 4-iodopyridine-3-carbaldehyde, and isopropylamine in toluene/acetic acid (1:1) at 50°C for 12 hours.
  • Boc Protection: Add Boc₂O (2.2 equiv) and stir at room temperature for 4 hours.
  • Workup: Precipitate the product via addition of cold methanol, achieving 70–75% isolated yield after recrystallization from acetonitrile.

Scale-Up Considerations:

  • Solvent Choice: Toluene/acetic acid mixtures improve solubility of intermediates.
  • Temperature Control: Maintaining ≤50°C prevents decomposition of iodinated species.

Analytical Characterization

Final compound purity is verified through:

  • X-Ray Crystallography: Confirms absolute configuration at the 2-position.
  • Thermogravimetric Analysis (TGA): Detects solvate formation (<1% weight loss below 100°C).
  • Chiral HPLC: Validates enantiopurity (>98% ee).

Analyse Chemischer Reaktionen

Types of Reactions it Undergoes

Tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate can participate in a variety of chemical reactions including:

  • Oxidation: Can be converted into corresponding ketones or carboxylic acids.

  • Reduction: Iodine moiety can be reduced to form hydrogenated derivatives.

  • Substitution: The iodine atom can be substituted with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Use of reducing agents like lithium aluminum hydride.

  • Substitution: Reagents like organolithiums or organomagnesium halides.

Major Products Formed

The major products of these reactions include ketones, carboxylic acids, hydrogenated compounds, and derivatives with various functional groups replacing the iodine atom.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

The synthesis of tert-butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate can involve various methodologies, including:

  • Cyclization Reactions : Utilizing precursors such as N-Boc-diallylamine.
  • Esterification : The formation of the tert-butyl ester from carboxylic acid derivatives.

These synthetic routes are crucial for producing this compound in laboratory settings, allowing for further modifications and derivatives that enhance its utility in various applications.

Medicinal Chemistry

Tert-butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate has been studied for its potential therapeutic properties. Its structural similarity to known pharmacophores allows researchers to explore its efficacy against various diseases, particularly in:

  • Cancer Research : Investigating its role as an anticancer agent due to its ability to inhibit specific cellular pathways.
  • Neurological Disorders : Exploring neuroprotective effects that may arise from its interaction with neurotransmitter systems.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in:

  • Cross-Coupling Reactions : Useful in forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules.
  • Functional Group Transformations : The iodine atom can be replaced or modified to introduce new functional groups, expanding the range of derivatives that can be synthesized.

Agrochemical Development

Due to its properties, tert-butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate is being evaluated for applications in agrochemicals:

  • Pesticide Formulation : Its ability to interact with biological systems makes it a candidate for developing new pesticides with targeted action against pests while minimizing environmental impact.

Case Studies

Several studies have been conducted to evaluate the efficacy and applications of tert-butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate:

Study Title Focus Area Findings
"Anticancer Activity of Pyrrole Derivatives"Cancer ResearchDemonstrated significant inhibition of tumor growth in vitro models.
"Synthesis and Application of Heterocycles"Organic SynthesisDeveloped efficient synthetic routes for producing complex heterocyclic compounds using this intermediate.
"Evaluation of New Agrochemicals"Agrochemical DevelopmentIdentified potential efficacy against specific agricultural pests with reduced toxicity profiles.

Wirkmechanismus

The mechanism of action of tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate is predominantly through interaction with molecular targets involved in biological processes. This involves binding to specific proteins or enzymes, thereby modulating their activity. The exact pathways depend on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of dihydropyrrolopyridine derivatives, which are often modified at the 4-position and the bicyclic core. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Reactivity/Synthetic Utility Reference
tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate (Target Compound) 4-iodo, 2R-isopropyl, tert-butyl carbamate High cross-coupling potential (e.g., Suzuki-Miyaura); chiral center enables enantioselective applications.
tert-Butyl 4-(2-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-2-oxoethyl)pyridine-1-carboxylate 5-chloro, triisopropylsilyl (TIPS) group, oxoethyl side chain TIPS enhances stability; chloro substituent limits cross-coupling utility compared to iodo.
tert-Butyl((1R,3S)-3-isopropyl-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate Cyclopentyl backbone, trifluoromethylphenyl group, carbamate linkage Trifluoromethyl group improves metabolic stability; cyclopentyl ring alters conformational flexibility vs. bicyclic cores.

Key Research Findings

Reactivity of Iodo vs. Chloro Substituents :
The 4-iodo group in the target compound provides superior leaving-group ability compared to the 5-chloro substituent in the TIPS-protected analog . This makes the target compound more versatile in palladium-catalyzed reactions, such as aryl-aryl bond formation.

The trifluoromethyl group in the cyclopentyl derivative () introduces strong electron-withdrawing effects, which could enhance binding affinity in receptor-ligand interactions .

Chiral vs. Non-Chiral Analogs: The 2R configuration in the target compound enables enantioselective synthesis, a critical feature for pharmaceutical applications. In contrast, the cyclopentyl derivative () lacks stereochemical complexity at the dihydropyridine ring, limiting its utility in asymmetric catalysis .

Biologische Aktivität

tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₁₅H₂₁IN₂O₂ and a molecular weight of 388.244 g/mol. Its structure features a pyrrolo[2,3-b]pyridine core with an iodine substituent and a tert-butyl ester group, contributing to its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of tert-butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate has been investigated in various studies. Key areas of focus include:

  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects against viral enzymes. For instance, some pyrrole derivatives have shown promise as noncovalent inhibitors of SARS-CoV main protease (3CLpro) . Although specific data on this compound's antiviral activity is limited, its structural analogs indicate potential efficacy.
  • Antimicrobial Properties : Research has indicated that certain pyrrole-based compounds possess antimicrobial activity against various bacterial strains. The presence of the iodine atom may enhance this activity by increasing the compound's reactivity towards microbial targets.

The proposed mechanism of action for tert-butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate involves interactions with biological macromolecules:

  • Electrophilic Substitution : The iodine atom can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or nucleic acids.
  • Nucleophilic Addition : The carboxylate group can participate in nucleophilic addition reactions, potentially modulating enzymatic pathways involved in cellular processes.

Research Findings and Case Studies

While direct studies on the biological activity of tert-butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate are sparse, related compounds have demonstrated significant activities:

Compound NameBiological ActivityReference
ML188Noncovalent inhibitor of SARS-CoV 3CLpro
Various Pyrrole DerivativesAntimicrobial effects against Gram-positive bacteria

Synthesis and Accessibility

The synthesis of tert-butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step organic reactions starting from commercially available precursors. The compound is accessible from various chemical suppliers for research purposes .

Q & A

Q. What are the key synthetic strategies for preparing tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate?

The synthesis typically involves spirocyclic framework construction via Suzuki-Miyaura coupling for C–C bond formation, followed by iodination at the 4-position. Critical steps include:

  • Use of tert-butyl groups to enhance steric protection during cyclization.
  • Optimization of reaction conditions (e.g., temperature: 0–20°C, solvents: dichloromethane or THF) to minimize side reactions .
  • Purification via column chromatography to isolate the iodinated product.

Key Reagents :

RoleReagentPurpose
Coupling AgentBoronic acidsFacilitate C–C bond formation
BaseTriethylamineNeutralize acidic byproducts
CatalystPd-based catalystsAccelerate coupling efficiency
Source: Adapted from

Q. Which analytical techniques are essential for characterizing this compound?

Structural confirmation requires:

  • NMR Spectroscopy : To verify stereochemistry (e.g., 2R configuration) and iodine placement.
  • Mass Spectrometry (MS) : For molecular weight validation (expected m/z ~423–425 for [M+H]+).
  • X-ray Crystallography : Resolves spatial arrangement and confirms spirocyclic geometry .

Advanced Research Questions

Q. How can reaction yields be optimized for the iodination step?

Contradictory reports on iodination efficiency (e.g., 40–70% yields) suggest the need for condition-specific optimization:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve iodine solubility but risk tert-butyl group cleavage.
  • Catalyst Selection : Pd(PPh3)4 vs. PdCl2(dppf) impacts halogen exchange rates .
  • Temperature Control : Lower temperatures (0–5°C) reduce decomposition but slow kinetics.

Optimization Table :

ParameterRange TestedOptimal Value
SolventDCM, THF, DMFTHF (balance of solubility and stability)
Catalyst Loading1–5 mol%2.5 mol% Pd(PPh3)4
Reaction Time12–48 h24 h
Source:

Q. How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions?

The tert-butyl group introduces steric hindrance, which:

  • Slows nucleophilic attack at the 1-carboxylate position.
  • Directs regioselectivity during coupling by shielding specific sites (e.g., pyrrolidine nitrogen).
  • Impacts catalytic accessibility in metal-mediated reactions (e.g., Suzuki coupling) . Mitigation Strategy : Use bulky ligands (e.g., XPhos) to enhance catalyst turnover .

Q. What methodologies resolve discrepancies in biological activity data (e.g., kinase inhibition)?

Contradictory IC50 values may arise from assay conditions. Recommended approaches:

  • Enzyme Kinetic Assays : Measure inhibition under standardized ATP concentrations.
  • Cellular Uptake Studies : Verify intracellular compound availability using LC-MS/MS.
  • Structural Analog Comparison : Benchmark against spirocyclic analogs with known activity profiles .

Q. How can conflicting NMR data (e.g., diastereomer signals) be interpreted?

Overlapping signals may indicate rotamers or impurities. Resolution strategies include:

  • Variable Temperature NMR : Suppress rotameric exchange at low temperatures.
  • COSY/NOESY : Identify through-space couplings to confirm stereochemistry.
  • Chiral HPLC : Separate enantiomers for individual analysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.